molecular formula C4H7N3O2 B11709599 [3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B11709599
M. Wt: 129.12 g/mol
InChI Key: IJAWKJPOFXUWBR-UHFFFAOYSA-N
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Description

[5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL is a chemical compound with a triazole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl groups and the triazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

[5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A compound with similar hydroxymethyl groups but a different ring structure.

    2,5-Furandimethanol: Another compound with hydroxymethyl groups and a furan ring.

    Imidazole Derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

[5-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-3-YL]METHANOL is unique due to the combination of the triazole ring and hydroxymethyl groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C4H7N3O2/c8-1-3-5-4(2-9)7-6-3/h8-9H,1-2H2,(H,5,6,7)

InChI Key

IJAWKJPOFXUWBR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NN1)CO)O

Origin of Product

United States

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